3-benzoyl-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
3-Benzoyl-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions One common method includes the condensation of 2-methoxybenzaldehyde with an appropriate amine to form an imine intermediate This intermediate is then subjected to cyclization under acidic conditions to yield the quinoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-Benzoyl-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-benzoyl-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Isoquinoline: Another related compound with a different arrangement of nitrogen in the ring.
Benzimidazole: Known for its diverse biological activities and structural similarity.
Uniqueness
3-Benzoyl-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and benzoyl groups contribute to its reactivity and potential therapeutic applications.
Properties
IUPAC Name |
3-benzoyl-6-methoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-29-19-12-13-22-20(14-19)25(28)21(24(27)17-8-4-3-5-9-17)16-26(22)15-18-10-6-7-11-23(18)30-2/h3-14,16H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQKKPNNWBJWFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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